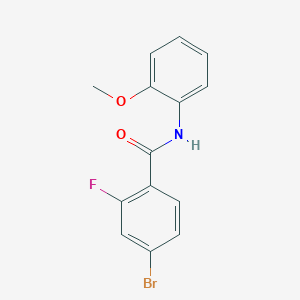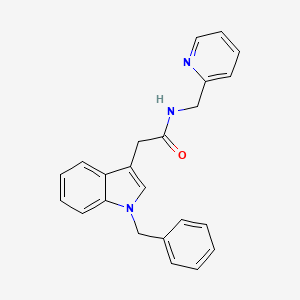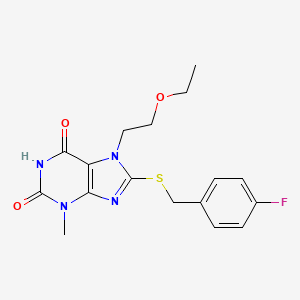
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components: a 3,4-dihydroisoquinoline ring, a 4-fluorophenyl group, and a 4-methoxy-1H-pyrazol-3-yl group. These groups are common in many pharmaceuticals and bioactive compounds, suggesting this compound may have interesting biological properties .
Molecular Structure Analysis
The compound’s structure suggests it may exhibit interesting chemical properties. The presence of both aromatic and aliphatic regions could influence its solubility and reactivity. The fluorine atom on the phenyl ring is a strong electron-withdrawing group, which could affect the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The 3,4-dihydroisoquinoline could undergo electrophilic aromatic substitution or reduction reactions. The pyrazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of both polar and nonpolar regions could affect its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
Compounds with structures similar to "(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone" have been synthesized and analyzed for their structural properties. For example, research by S. Benaka Prasad et al. (2018) focused on the synthesis and Hirshfeld surface analysis of a novel bioactive heterocycle, indicating the importance of molecular structure in determining biological activity (Benaka Prasad et al., 2018). Similarly, P. Pudjiastuti et al. (2010) discovered a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, showcasing the diversity of bioactive compounds within this chemical class (Pudjiastuti et al., 2010).
Anticancer Activity
The antitumor potential of compounds structurally related to the query chemical has been a significant focus of research. Zhi-hua Tang and W. Fu (2018) synthesized a compound that showed distinct inhibition on the proliferation of various cancer cell lines, highlighting the therapeutic potential of such molecules (Zhi-hua Tang & W. Fu, 2018). Moreover, Lili Xu et al. (2021) explored the anticancer effects and mechanisms of a tetrahydroisoquinoline derivative, providing insight into the molecular pathways involved in its activity (Lili Xu et al., 2021).
Antimicrobial Activity
The search for new antimicrobial agents has led to the exploration of isoquinolin derivatives. Satyender Kumar et al. (2012) reported on the synthesis and antimicrobial activity of a series of compounds, demonstrating the potential of such molecules as antimicrobial agents (Satyender Kumar et al., 2012).
Fluorescent Labeling and Analysis
In the field of biomedical analysis, compounds with fluorescent properties similar to the query chemical have been synthesized and utilized. Junzo Hirano et al. (2004) described a novel fluorophore with strong fluorescence across a wide pH range, indicating its utility as a fluorescent labeling reagent (Junzo Hirano et al., 2004).
将来の方向性
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-18-13-24(17-8-6-16(21)7-9-17)22-19(18)20(25)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEFNRRAPAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


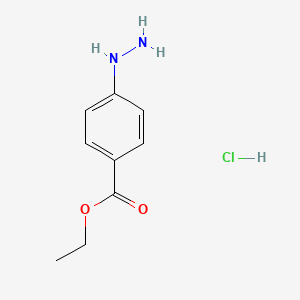
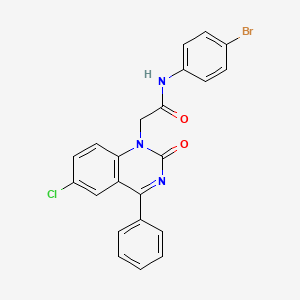
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)
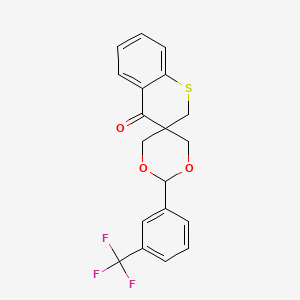
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)
